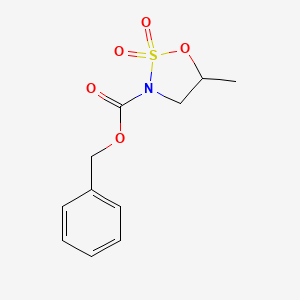

3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

CAS No.:

Cat. No.: VC16194079

Molecular Formula: C11H13NO5S

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO5S |

|---|---|

| Molecular Weight | 271.29 g/mol |

| IUPAC Name | benzyl 5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

| Standard InChI | InChI=1S/C11H13NO5S/c1-9-7-12(18(14,15)17-9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

| Standard InChI Key | AZFBMZKYRMVEHL-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is C₁₁H₁₃NO₅S, with a molecular weight of 271.29 g/mol . The compound’s core structure consists of a 1,2,3-oxathiazolidine ring, where the sulfur atom is in the +4 oxidation state due to the presence of two sulfonyl oxygen atoms. The Cbz group at the 3-position and the methyl group at the 5-position introduce steric and electronic effects that influence its reactivity and crystalline packing .

Stereochemical Considerations

The compound exists in enantiomeric forms, with the (S)-enantiomer being explicitly documented (CAS: 1489246-88-9) . Chirality arises from the stereogenic centers at positions 3 and 5, which are critical for its interactions in asymmetric synthesis .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₅S |

| Molecular Weight | 271.29 g/mol |

| CAS Number | 1489246-88-9 |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Synthesis and Purification

Purification

Purification is achieved via silica gel column chromatography (100–200 mesh) using ethyl acetate/hexane gradients, affording the product in 84–87% yield . The gummy solid is stabilized by the electron-withdrawing sulfonyl groups, which reduce susceptibility to hydrolysis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

1326 cm⁻¹ and 1192 cm⁻¹: Asymmetric and symmetric S=O stretches .

-

2983 cm⁻¹: C-H stretches from the methyl and benzyl groups .

¹H NMR (300 MHz, CDCl₃):

¹³C NMR (75 MHz, CDCl₃):

Chemical Reactivity and Applications

Nucleophilic Substitution

The electron-deficient sulfonyl group activates the ring for nucleophilic ring-opening reactions. For example, treatment with dithiocarbamates in dimethylformamide (DMF) yields dithiocarbamate-functionalized α-amino acids, which are precursors to bioactive peptides .

Deprotection Strategies

The Cbz group is cleaved under hydrogenolytic conditions (H₂/Pd-C) or via acidolysis (e.g., HBr in acetic acid), enabling access to free amine intermediates for further functionalization .

Applications in Peptide Synthesis

3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a chiral building block for non-proteinogenic amino acids. In a representative application:

-

The compound undergoes ring-opening with piperidine-1-carbodithioate to form a thioamide intermediate, which is subsequently coupled with Boc-protected phenylalanine using EDC/HOBt activation .

-

This methodology enables the synthesis of tetrapeptides with enhanced metabolic stability compared to natural analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume